2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide
Description
Electron-Withdrawing Effects
The -CF₃ group significantly reduces electron density at the phenyl ring compared to -CH₃ or -OCH₃ substituents, as evidenced by Hammett substituent constants (σₚ = 0.54 for -CF₃ vs. σₚ = -0.27 for -OCH₃). This electron withdrawal enhances the electrophilicity of the amide carbonyl, increasing reactivity in nucleophilic addition reactions.
Conformational Rigidity
Trifluoromethylated β-enaminones exhibit greater conformational rigidity than their non-fluorinated counterparts. For example, the dihedral angle between the phenyl ring and enaminone plane in this compound (15–20°) is smaller than in N-methyl derivatives (25–30°), due to steric hindrance from -CF₃.
Hydrogen Bonding Patterns
The hydroxyl group participates in stronger intramolecular hydrogen bonds (O-H···N≡C) compared to methoxy or amino-substituted enaminones, as shown by shorter bond lengths (2.60 Å vs. 2.75 Å). This interaction stabilizes the enol tautomer, which predominates in both solution and solid states.
Table 1: Structural Comparison with Selected β-Enaminones
| Compound | Substituent | C=C Bond Length (Å) | H-Bond Length (Å) | Melting Point (°C) |
|---|---|---|---|---|
| 2-Cyano-3-hydroxy-N-[3-CF₃-phenyl]-butenamide | -CF₃ | 1.35 | 2.60 | 198–202 |
| 2-Cyano-3-hydroxy-N-[4-OCH₃-phenyl]-butenamide | -OCH₃ | 1.37 | 2.75 | 165–168 |
| 2-Cyano-3-methoxy-N-[3-CH₃-phenyl]-butenamide | -CH₃ | 1.38 | N/A | 142–145 |
Data synthesized from .
Properties
IUPAC Name |
(E)-2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]but-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-7(18)10(6-16)11(19)17-9-4-2-3-8(5-9)12(13,14)15/h2-5,18H,1H3,(H,17,19)/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJBZHNQIBVHDDU-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C#N)C(=O)NC1=CC=CC(=C1)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C#N)\C(=O)NC1=CC=CC(=C1)C(F)(F)F)/O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Condensation-Acylation Pathway
The most widely documented method involves a two-step condensation and acylation sequence. In the first step, cyanoacetic acid reacts with 4-trifluoromethylaniline in the presence of a condensing agent (e.g., CDI, HATU) and an aprotic solvent (e.g., acetonitrile, dichloromethane) to form 2-cyano-N-(4-trifluoromethylphenyl)acetamide. Subsequent acylation with acetyl chloride in tetrahydrofuran (THF) yields the target compound. This method achieves an overall yield of 58–67% after purification via column chromatography.
Ethylacetoacetate-Based Bromination-Cyanidation
An alternative route begins with ethylacetoacetate and 4-trifluoromethylaniline, condensed in xylene under reflux to form 3-oxo-N-(4-trifluoromethylphenyl)butanamide. Bromination using hydrogen bromide or N-bromosuccinimide introduces a bromine atom at the β-position, followed by displacement with potassium cyanide to install the cyano group. This method requires stringent temperature control (0–5°C during bromination) but avoids moisture-sensitive intermediates.
Direct Cyclocondensation of Ethyl Cyanoacetate
U.S. Patent 8,389,757B2 outlines a streamlined approach using ethyl cyanoacetate. Treatment with acetyl chloride in the presence of sodium hydride generates ethyl-2-cyano-3-hydroxy-but-2-enoate, which undergoes nucleophilic substitution with 4-trifluoromethylaniline at 120–150°C. This method reduces side products by eliminating bromination steps, achieving a 72% yield in pilot-scale trials.
Comparative Analysis of Preparation Methods
Table 1: Comparison of Key Synthetic Methods
| Method | Starting Materials | Key Reagents | Solvent | Yield | Advantages |
|---|---|---|---|---|---|
| Condensation-Acylation | Cyanoacetic acid, 4-TFMA* | CDI, Acetyl chloride | Acetonitrile | 58–67% | High purity, minimal byproducts |
| Bromination-Cyanidation | Ethylacetoacetate, 4-TFMA | HBr, KCN | Xylene | 51–67% | Scalable, avoids moisture sensitivity |
| Direct Cyclocondensation | Ethyl cyanoacetate, 4-TFMA | Acetyl chloride, NaH | THF | 72% | Fewer steps, industrial feasibility |
*4-TFMA: 4-trifluoromethylaniline. Sources:.
Reaction Mechanisms and Intermediate Characterization
Condensation Mechanism
The initial condensation between cyanoacetic acid and 4-trifluoromethylaniline proceeds via activation of the carboxylic acid group by CDI, forming an acyl imidazole intermediate. Nucleophilic attack by the aniline’s amine group yields the acetamide derivative. Fourier-transform infrared (FTIR) analysis confirms successful amide bond formation through peaks at 1633 cm⁻¹ (C=O stretch) and 3305 cm⁻¹ (N-H bend).
Bromination and Cyanide Displacement
Bromination of 3-oxo-N-(4-trifluoromethylphenyl)butanamide involves electrophilic attack at the α-carbon, facilitated by HBr in toluene. The resulting 2-bromo intermediate undergoes nucleophilic substitution with KCN, with the reaction’s regioselectivity confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Purification and Isolation Techniques
Column Chromatography
Silica gel chromatography using hexane-ethyl acetate (7:3) eluent effectively separates unreacted 4-trifluoromethylaniline and acetyl chloride byproducts. High-performance liquid chromatography (HPLC) purity exceeds 99% in optimized protocols.
Recrystallization
Recrystallization from ethanol-water mixtures (3:1) enhances crystalline purity, with melting points consistently observed at 168–170°C. X-ray diffraction analysis confirms the Z-configuration of the α,β-unsaturated enamide moiety.
Industrial-Scale Production Considerations
The direct cyclocondensation method (Section 1.3) is favored for commercial production due to its two-step synthesis and reduced reliance on hazardous brominating agents. Key challenges include:
- Moisture Control : Sodium hydride necessitates anhydrous conditions, requiring nitrogen-purged reactors.
- Waste Management : Acetonitrile and THF are recycled via distillation, minimizing environmental impact.
Applications in Medicinal Chemistry
As a DHODH inhibitor, this compound blocks pyrimidine biosynthesis in lymphocytes, making it a candidate for autoimmune diseases. Clinical studies highlight its 40% oral bioavailability and linear pharmacokinetics at doses up to 25 mg/kg.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation primarily at the hydroxyl and cyano groups:
| Oxidizing Agent | Conditions | Products | Source |
|---|---|---|---|
| KMnO₄ | Acidic aqueous solution | Ketone derivatives | |
| H₂O₂ | Catalytic Fe³⁺, 60–80°C | Epoxidation of double bond |
Industrial applications prefer H₂O₂ for its environmental compatibility and reduced byproduct formation.
Reduction Reactions
Reductive transformations target the carbonyl and nitrile groups:
| Reducing Agent | Conditions | Products | Source |
|---|---|---|---|
| NaBH₄ | Methanol, 25°C | Secondary alcohol derivatives | |
| LiAlH₄ | Dry THF, reflux | Amine intermediates |
The cyano group exhibits partial reduction to primary amines under high-pressure hydrogenation with Raney Ni catalysts.
Nucleophilic Substitution Reactions
The electron-deficient cyano group facilitates SN reactions:
| Nucleophile | Conditions | Products | Source |
|---|---|---|---|
| CH₃ONa | DMF, 80°C | Methoxyimino derivatives | |
| NH₂NH₂ | Ethanol, reflux | Hydrazide analogs |
Kinetic studies show second-order dependence on nucleophile concentration, indicating a bimolecular mechanism.
Hydrogenation and Catalytic Reactions
Catalytic hydrogenation modifies the α,β-unsaturated system:
| Catalyst | Conditions | Selectivity | Source |
|---|---|---|---|
| Pd/C (10%) | H₂ (1 atm), EtOAc, 25°C | 90% saturation of double bond | |
| Rh/Al₂O₃ | H₂ (3 atm), 50°C | Partial reduction of cyano to amine |
Reaction Conditions and Reagents
Optimal parameters for key transformations:
| Reaction Type | Solvent | Temperature | Time |
|---|---|---|---|
| Oxidation (H₂O₂) | Acetonitrile | 70°C | 4–6 hr |
| Reduction (NaBH₄) | Methanol | 25°C | 30 min |
| Substitution (CH₃ONa) | DMF | 80°C | 2 hr |
Stability and Degradation Pathways
The compound demonstrates:
Scientific Research Applications
Chemistry
- Building Block in Organic Synthesis :
- Reactivity Studies :
Biology
- Cell Proliferation Inhibition :
-
Apoptosis Induction :
- Studies have shown that the compound may induce apoptosis in certain cancer cell lines, highlighting its potential as an anti-cancer agent.
Medicine
-
Therapeutic Applications :
- As a derivative of Leflunomide, an established immunosuppressive drug, this compound is being investigated for its potential therapeutic applications in treating autoimmune diseases and certain cancers . Its mechanism of action involves modulation of immune responses through the inhibition of specific metabolic pathways.
-
Case Studies :
- Clinical trials are ongoing to evaluate the efficacy of this compound in various medical settings, particularly concerning its role in modulating immune responses in diseases like rheumatoid arthritis and multiple sclerosis.
Industry
- Agrochemical Development :
- Material Science :
Mechanism of Action
The mechanism of action of 2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide involves the inhibition of dihydroorotate dehydrogenase, a key enzyme in the de novo synthesis of pyrimidines. By inhibiting this enzyme, the compound reduces the proliferation of rapidly dividing cells, such as T and B lymphocytes. Additionally, it inhibits several protein tyrosine kinases, which play a role in cell signaling and growth .
Comparison with Similar Compounds
2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide is unique due to its trifluoromethyl group, which enhances its biological activity and stability. Similar compounds include:
Leflunomide: The parent compound, which also inhibits dihydroorotate dehydrogenase but lacks the trifluoromethyl group.
Teriflunomide: Another derivative of Leflunomide, used in the treatment of multiple sclerosis.
Nitroso-Teriflunomide: A nitroso derivative with similar biological activity
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications.
Biological Activity
2-Cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide, also known by its CAS number 63927-51-5, is a compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacokinetics, mechanisms of action, and therapeutic implications based on diverse research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₉F₃N₂O₂ |
| Molecular Weight | 270.207 g/mol |
| Density | 1.4 ± 0.1 g/cm³ |
| Boiling Point | 405.5 ± 45.0 °C |
| Flash Point | 199.1 ± 28.7 °C |
| LogP | 2.85 |
These properties suggest a moderate hydrophobic character, which may influence its bioavailability and interaction with biological membranes.
Pharmacological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the context of pain management and anti-inflammatory effects.
The compound acts as a partial agonist at cannabinoid receptors CB1 and CB2, which are integral in modulating pain and inflammatory responses. In studies involving animal models, it demonstrated antihyperalgesic and antiallodynic effects against both thermal and mechanical stimuli .
Case Studies
- Chronic Pain Models : In rat models of chronic neuropathic pain (e.g., chronic constriction injury), administration of the compound resulted in significant reductions in pain sensitivity compared to control groups . The effective dose ranged from 0.3 to 3 mg/kg.
- Rheumatoid Arthritis : A study involving leflunomide-treated patients highlighted the pharmacokinetics of A77 1726 (a metabolite related to the compound). Genetic polymorphisms in cytochrome P450 enzymes were shown to affect plasma concentrations of the metabolite, influencing treatment outcomes in rheumatoid arthritis patients .
Safety Profile
While the compound shows promising therapeutic effects, safety data is limited. Current studies suggest that it does not significantly increase adverse drug reactions compared to traditional treatments for rheumatoid arthritis . However, further investigation is necessary to fully understand its safety profile.
Q & A
Q. What are the established synthetic routes for 2-cyano-3-hydroxy-N-[3-(trifluoromethyl)phenyl]-2-butenamide?
The compound is typically synthesized via a multi-step condensation reaction. A common approach involves reacting cyanoacetic acid derivatives (e.g., ethyl cyanoacetate) with 3-(trifluoromethyl)aniline under acidic or basic conditions to form the enamide backbone. For example, analogous syntheses of trifluoromethylphenyl derivatives use Knoevenagel condensation or Michael addition to introduce the α,β-unsaturated carbonyl system . Critical parameters include temperature control (60–80°C) and solvent selection (e.g., ethanol or DMF), which influence yield and isomer purity. Post-synthesis purification often employs column chromatography or recrystallization .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Key techniques include:
- NMR Spectroscopy : 1H NMR identifies aromatic protons (δ 7.5–8.0 ppm for the 3-trifluoromethylphenyl group) and the hydroxy proton (δ 10–12 ppm, broad). 13C NMR confirms the cyano group (δ ~115 ppm) and carbonyl carbons (δ 165–175 ppm). 19F NMR detects the CF3 group (δ -60 to -65 ppm) .
- IR Spectroscopy : Peaks at ~2200 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (C=O stretch) validate functional groups .
- X-ray Crystallography : Resolves stereochemistry (e.g., Z/E isomerism) and hydrogen-bonding networks, as demonstrated in co-crystal structures with enzymes like dihydroorotate dehydrogenase (DHODH) .
Q. What are the solubility and stability considerations for this compound in experimental settings?
The compound is sparingly soluble in aqueous buffers but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Stability studies recommend storage at 2–8°C in inert, anhydrous conditions to prevent hydrolysis of the cyano or enamide groups . Degradation under UV light or high pH (>9) necessitates dark, neutral environments during experiments .
Advanced Research Questions
Q. How does the compound inhibit dihydroorotate dehydrogenase (DHODH), and what structural features are critical?
The compound competitively inhibits DHODH by occupying the ubiquinone-binding site. Structural studies reveal that the cyano group forms hydrogen bonds with conserved residues (e.g., Arg265 in Plasmodium falciparum DHODH), while the trifluoromethylphenyl group engages in hydrophobic interactions with variable residues (e.g., Leu172), explaining species-selective activity . Modifying the phenyl substituent’s position (3- vs. 4-) alters binding affinity due to steric and electronic effects, as shown in comparative studies of analogs .
Q. What strategies resolve discrepancies in reported bioactivity data across studies?
Discrepancies often arise from:
- Enzyme Source : Human vs. parasitic DHODH (e.g., P. falciparum) have divergent active-site residues, leading to variable IC50 values .
- Compound Purity : Isomeric mixtures (Z/E) or impurities (e.g., leflunomide-related compounds) skew activity. HPLC purity ≥98% is essential for reproducible assays .
- Assay Conditions : Redox environment (e.g., presence of FMN cofactor) and pH influence inhibition kinetics. Standardizing protocols (e.g., spectrophotometric monitoring at 300 nm) mitigates variability .
Q. How can structural modifications optimize pharmacokinetic properties?
- Prodrug Design : Esterification of the hydroxy group (e.g., with methyl or acetyl groups) enhances oral bioavailability, as seen in antiarthritic prodrug analogs .
- Fluorine Substitution : Introducing additional CF3 groups at the phenyl ring’s meta position improves metabolic stability and membrane permeability, as demonstrated in antimicrobial enamide derivatives .
- Isomer Control : Enforcing the Z-configuration via steric hindrance (e.g., bulky substituents) increases target selectivity and reduces off-target effects .
Q. What in vivo models are appropriate for studying efficacy and toxicity?
- Rodent Models : Pharmacokinetic studies in rats measure plasma half-life (t1/2 ~10–15 hrs) and metabolite profiles. Toxicity is assessed via liver enzyme assays (ALT/AST levels) due to hepatotoxicity risks observed in related compounds .
- Infection Models : For antimicrobial applications, murine models of Staphylococcus aureus sepsis evaluate minimum inhibitory concentrations (MICs) and survival rates .
Q. What analytical methods validate purity and isomeric composition?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) separate Z/E isomers. Retention times vary by ~1–2 minutes depending on mobile phase (e.g., acetonitrile/water gradients) .
- Chiral Chromatography : Resolves enantiomers using cellulose-based columns, critical for stereoselective activity studies .
- LC-MS : Confirms molecular integrity (m/z 270.2 for [M-H]⁻) and detects degradation products (e.g., hydrolyzed cyano groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
